Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano-
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Overview
Description
Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano- is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an acetamide group and two cyano groups attached to a phenyl ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano- typically involves the reaction of 4-acetyl-2-cyanophenylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-acetyl-2-cyanophenylamine+acetic anhydride→Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano-+acetic acid
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The presence of cyano groups allows the compound to form strong interactions with nucleophilic sites in biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetyl-2-fluorophenyl)acetamide
- N-(4-acetyl-2-methylphenyl)acetamide
Comparison
Compared to similar compounds, Acetamide, N-(4-acetyl-2-cyanophenyl)-2-cyano- is unique due to the presence of two cyano groups, which impart distinct chemical reactivity and biological activity. The cyano groups enhance the compound’s ability to participate in nucleophilic substitution reactions and form strong interactions with biological targets, making it a valuable compound in various research applications.
Properties
CAS No. |
821009-96-5 |
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Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
N-(4-acetyl-2-cyanophenyl)-2-cyanoacetamide |
InChI |
InChI=1S/C12H9N3O2/c1-8(16)9-2-3-11(10(6-9)7-14)15-12(17)4-5-13/h2-3,6H,4H2,1H3,(H,15,17) |
InChI Key |
CYNWRFMAQHJQPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)CC#N)C#N |
Origin of Product |
United States |
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